Meluadrine

Vue d'ensemble

Description

Le meluadrine est un agoniste des récepteurs bêta-adrénergiques avec une activité tocolytique. Il se lie aux récepteurs bêta-2 adrénergiques des muscles lisses myométriaux de l'utérus et les active, ce qui active l'adénylate cyclase, une enzyme qui catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique-3',5' . Ce composé est un puissant agoniste des récepteurs bêta-2 adrénergiques et est l'un des métabolites du tulobutérol .

Méthodes De Préparation

Le meluadrine peut être synthétisé par différentes voies de synthèse. L'une des méthodes implique la racémisation du tartrate de this compound en solution aqueuse. La cinétique de la racémisation a été étudiée par chromatographie liquide haute performance sur une plage de pH de 1,2 à 12 à différentes températures (40, 60 et 80 °C). La racémisation a été suivie en mesurant à la fois l'énantiomère ®-résiduel et l'énantiomère (S)-formé du this compound . Les méthodes de production industrielle impliquent généralement la synthèse du tartrate de this compound, qui est ensuite purifié et traité pour diverses applications .

Analyse Des Réactions Chimiques

Le meluadrine subit plusieurs types de réactions chimiques, notamment la racémisation, qui dépend de l'état de dissociation des groupes phénolique et amino. Le profil de la vitesse de racémisation en fonction du pH montre une vitesse de racémisation minimale entre les pH 4 et 6, la constante de vitesse augmentant rapidement avec la diminution du pH en dessous de pH 3. Dans la région basique, la constante de vitesse de racémisation montre un maximum à environ pH 9 . Les réactifs et conditions courants utilisés dans ces réactions comprennent des mélanges de tampon phosphate-méthanol et des réglages de température spécifiques . Les principaux produits formés à partir de ces réactions sont l'énantiomère ® et l'énantiomère (S) du this compound .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique. Il est utilisé dans l'étude des récepteurs bêta-adrénergiques et de leur rôle dans divers processus physiologiques. En chimie, il est utilisé pour étudier la cinétique de racémisation des agonistes des récepteurs bêta-adrénergiques. En biologie et en médecine, le this compound est utilisé pour étudier ses effets sur les muscles lisses myométriaux et son potentiel en tant qu'agent tocolytique . De plus, il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs bêta-2 adrénergiques .

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs bêta-2 adrénergiques et en les activant. Cette activation entraîne la stimulation de l'adénylate cyclase, qui catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique-3',5'. L'augmentation des niveaux d'adénosine monophosphate cyclique-3',5' entraîne la relaxation des muscles lisses myométriaux, inhibant ainsi les contractions rythmiques spontanées de l'utérus . Les cibles moléculaires impliquées dans ce mécanisme comprennent les récepteurs bêta-2 adrénergiques et l'adénylate cyclase .

Applications De Recherche Scientifique

Meluadrine has a wide range of scientific research applications. It is used in the study of beta-adrenergic receptors and their role in various physiological processes. In chemistry, it is used to investigate the racemization kinetics of beta-adrenergic receptor agonists. In biology and medicine, this compound is used to study its effects on myometrial smooth muscle and its potential as a tocolytic agent . Additionally, it is used in the development of new therapeutic agents targeting beta-2 adrenergic receptors .

Mécanisme D'action

Meluadrine exerts its effects by binding to and activating beta-2 adrenergic receptors. This activation leads to the stimulation of adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate. The increase in cyclic-3’,5’-adenosine monophosphate levels results in the relaxation of myometrial smooth muscle, thereby inhibiting spontaneous rhythmic contractions of the uterus . The molecular targets involved in this mechanism include beta-2 adrenergic receptors and adenyl cyclase .

Comparaison Avec Des Composés Similaires

Le meluadrine est similaire à d'autres agonistes des récepteurs bêta-adrénergiques, tels que le tulobutérol, qui est son composé parent . Le this compound est unique en termes d'affinité de liaison spécifique et d'activation des récepteurs bêta-2 adrénergiques. D'autres composés similaires comprennent la ritodrine et la terbutaline, qui agissent également comme des agonistes des récepteurs bêta-adrénergiques mais diffèrent par leur structure chimique et leurs propriétés pharmacologiques . La particularité du this compound réside dans sa cinétique de racémisation spécifique et son potentiel en tant qu'agent tocolytique .

Activité Biologique

Meluadrine, a compound with the molecular formula C₁₂H₁₈ClNO, is recognized for its significant biological activity primarily as a β2 adrenergic receptor agonist. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound exerts its biological effects mainly through the activation of β2 adrenergic receptors, which are pivotal in various physiological processes, particularly in the respiratory system. The activation of these receptors leads to:

- Bronchodilation : Relaxation of airway smooth muscles, facilitating easier breathing.

- Modulation of Uterine Contractions : Evidence suggests that this compound tartrate can influence uterine dynamics, potentially useful in obstetric scenarios.

Comparative Analysis with Other β2 Agonists

This compound shares structural and functional similarities with other β2 adrenergic receptor agonists. The following table illustrates a comparison of this compound with other compounds in this class:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Tulobuterol | High | Bronchodilation | Metabolite of Tulobuterol |

| Salbutamol | Moderate | Bronchodilation | Shorter duration of action |

| Formoterol | Moderate | Long-acting bronchodilator | Longer duration compared to this compound |

| Terbutaline | High | Bronchodilation | Used in obstetric settings |

This compound's unique metabolic pathway from Tulobuterol and its distinct pharmacological profile suggest potential advantages in specific therapeutic contexts.

Case Studies and Experimental Data

-

Uterine Contraction Modulation :

A study demonstrated that this compound tartrate effectively modulates uterine contractions during labor. This finding indicates its potential application in obstetrics, where controlling uterine activity is critical for maternal and fetal health. -

Respiratory Applications :

Research on this compound has shown promising results in treating asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to induce bronchodilation makes it a candidate for further clinical investigations . -

Potassium Channel Interaction :

A study highlighted the interaction between potassium channels and β2 adrenergic receptors, emphasizing that this compound's relaxant effects on myometrial tissues are dependent on these channels. This suggests that potassium channel modulators could enhance the therapeutic effects of this compound in specific settings .

Summary of Biological Activities

This compound's biological activities can be summarized as follows:

- Bronchodilator Effects : Effective in alleviating respiratory distress.

- Obstetric Applications : Potential use as a tocolytic agent to manage uterine contractions.

- Pharmacological Interactions : Modulates various ion channels which may enhance its therapeutic efficacy.

Propriétés

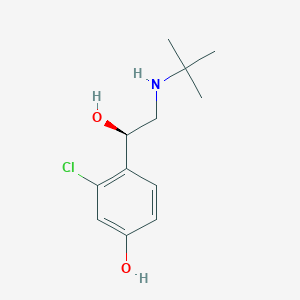

IUPAC Name |

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO2/c1-12(2,3)14-7-11(16)9-5-4-8(15)6-10(9)13/h4-6,11,14-16H,7H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXBJWRFCNRAPA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=C(C=C(C=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](C1=C(C=C(C=C1)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048810 | |

| Record name | Meluadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134865-33-1 | |

| Record name | Meluadrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134865331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meluadrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELUADRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYC8314117 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.